Osimertinib mesylate

Descripción general

Descripción

Osimertinib mesylate, also known as AZD9291, is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) drug . It is used to treat non-small cell lung cancer (NSCLC) in patients who have certain types of abnormal epidermal growth factor (EGFR) genes .

Synthesis Analysis

Osimertinib was synthesized by an improved and highly efficient protocol, revisiting the classical synthetic process and modifying parameters, such as solvents, temperature, reagents, and reaction time . A cost-effective, environmentally friendly methodology for the synthesis of osimertinib was established, which gave shorter reaction times, saved labor by eliminating purification steps through column chromatography, and enhanced yields .

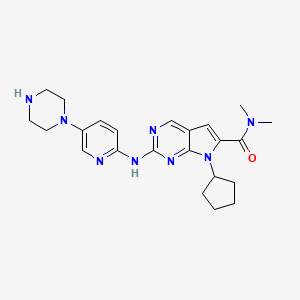

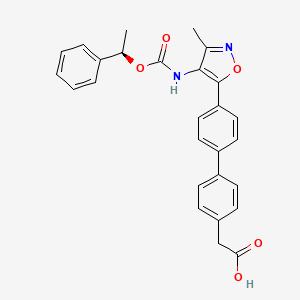

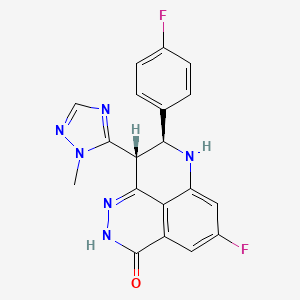

Molecular Structure Analysis

Osimertinib is a mono-anilino-pyrimidine compound that corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol . Osimertinib irreversibly binds to mutant EGFR via its acrylamide group that forms a covalent bond with the Cys797 residue located in the ATP-binding site of mutant EGFR .

Chemical Reactions Analysis

Osimertinib underwent significant degradation in acidic, alkaline, and oxidative conditions . In the rest of the conditions, this compound was found to be stable or slight degradation was observed in photolytic condition .

Aplicaciones Científicas De Investigación

Resistance Mechanisms in NSCLC : Osimertinib is used globally to treat EGFR-mutant NSCLC. Research shows that acquired resistance to Osimertinib, particularly due to loss of the T790M mutation, is associated with a range of competing resistance mechanisms and early resistance. This highlights the need for clinical strategies to overcome multiple concomitant resistance mechanisms or strategies for preventing such resistance (Oxnard et al., 2018).

Chemical Degradation and In Silico Prediction : Research on Osimertinib mesylate includes its chemical degradation study and in silico prediction. It undergoes significant degradation under acidic, alkaline, and oxidative conditions, with stability observed under other conditions. The structural elucidation of degradation products was achieved using high-resolution mass spectrometry and nuclear magnetic resonance (Dhiman et al., 2023).

Mechanical Effects on Cancerous Cells : Osimertinib's mechanical effects on cancerous cells have been studied using atomic force microscopy. The research compares the mechanical effects of this compound and sorafenib tosylate on hepatoma carcinoma cells and lung cancerous cells, providing insights into the diagnosis and treatment of early-stage cancers (Zhu et al., 2021).

ERK Inhibition in Overcoming Acquired Resistance : A study on ERK inhibition demonstrates its effectiveness in overcoming acquired resistance of EGFR-mutant NSCLC cells to Osimertinib, suggesting a potential approach for managing resistance in cancer treatment (Li et al., 2019).

Role in Advanced NSCLC : Osimertinib shows efficacy in patients with EGFR Thr790Met-positive NSCLC who had progressed after prior EGFR tyrosine-kinase inhibitor therapy. It offers a suitable treatment option with manageable side effects for these patients (Goss et al., 2016).

Efficacy in CNS Metastases : Osimertinib has been evaluated for its efficacy in CNS metastases from EGFR-mutated advanced NSCLC. The findings highlight its meaningful therapeutic efficacy in the CNS and a manageable safety profile (Yang et al., 2019).

First-Line Treatment in EGFR-Mutated NSCLC : Research also indicates Osimertinib's superiority over standard EGFR-TKIs in the first-line treatment of EGFR mutation–positive advanced NSCLC, with a similar safety profile and lower rates of serious adverse events (Soria et al., 2018).

Pharmacokinetic Study in Rats : An original analysis method was established for the quantification of Osimertinib by ultra-performance liquid chromatography with time of flight mass spectrometry in rat plasma, contributing to the understanding of its pharmacokinetics (Dong et al., 2018).

Crystal Structure Analysis : The crystal structure of this compound Form B has been solved and refined, offering detailed insights into its molecular structure and interactions (Kaduk et al., 2021).

CNS Efficacy in Advanced NSCLC : A study on CNS efficacy in patients with untreated EGFR-mutated advanced NSCLC suggests a reduced risk of CNS progression with Osimertinib compared to standard EGFR-TKIs (Reungwetwattana et al., 2018).

Overall Survival in Advanced NSCLC : A phase 3 trial showed that Osimertinib provides longer overall survival than other EGFR-TKIs in patients with previously untreated advanced NSCLC with an EGFR mutation (Ramalingam et al., 2019).

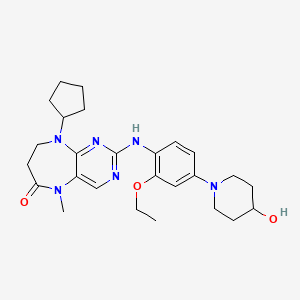

Mecanismo De Acción

Target of Action

Osimertinib mesylate is primarily used to target various mutations of the epidermal growth factor receptor (EGFR) in the treatment of certain types of cancer . It is an oral, third-generation EGFR tyrosine kinase inhibitor (TKI) developed by AstraZeneca Pharmaceuticals . The compound’s primary targets are the EGFR proteins that are mutated in certain types of non-small cell lung carcinoma .

Mode of Action

This compound works by irreversibly binding to mutated EGFR proteins, particularly those with more common mutations in lung cancer such as L858R mutation or an exon 19 deletion . It is designed to target T790M and EGFR TKI–sensitizing mutations more selectively than wild-type EGFR . This interaction with its targets results in the inhibition of the abnormal protein that signals cancer cells to multiply .

Biochemical Pathways

This compound affects the EGFR pathway, which is crucial for cell proliferation and survival . By inhibiting the EGFR proteins, this compound helps to stop or slow the spread of cancer cells and may help shrink tumors . It has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .

Pharmacokinetics

This compound exhibits linear pharmacokinetics; the median time to maximum concentration (Cmax) is 6 hours (range 3–24 hours). The estimated mean half-life is 48 hours, and oral clearance (CL/F) is 14.3 (L/h). About 68% of elimination is by feces and 14% by urine .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the proliferation, development, and metastasis of cancer cells . This helps stop or slow the spread of cancer cells and may help shrink tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of specific activating EGFR mutations within the tumor cells can lead to a rapid and clinically effective response to EGFR-TKIs . Furthermore, the drug’s effectiveness can be influenced by the patient’s metabolic profile, as the main metabolic pathways of this compound are oxidation (predominantly by CYP3A) and dealkylation .

Safety and Hazards

Osimertinib has an impressive antitumor activity compared with prior EGFR-TKI and chemotherapy with an acceptable response and tolerable adverse events . The most common side effects include diarrhea, rash, musculoskeletal pain, dry skin, skin inflammation around nails, sore mouth, fatigue, and cough . The incidence of severe adverse events from any cause was higher with the combination than with monotherapy — a finding driven by known chemotherapy-related adverse events .

Análisis Bioquímico

Biochemical Properties

Osimertinib mesylate interacts with several enzymes, proteins, and other biomolecules. It is metabolized by the CYP3A4 enzyme in humans . In addition, it has been found to interact with the murine Cyp2d gene cluster . Importantly, a novel pathway of this compound disposition involving CPY1A1 has been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell death in NSCLC cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to trigger inositol-requiring-enzyme (IRE1α)-dependent HER3 upregulation, which might contribute to increased phagocytosis on cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an irreversible EGFR-TKI that selectively targets EGFR with T790M resistance mutation by forming a covalent bond with residue C797 in the ATP-binding site of mutant EGFR resistance mutations . This results in poor prognosis for late-stage disease . Furthermore, this compound has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that resistance to this compound inevitably develops during treatment, limiting its long-term effectiveness . The combination of this compound with pemetrexed or cisplatin has been found to prevent or at least delay the onset of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found that this compound significantly inhibits tumor growth in mouse xenograft models of EGFR-driven cancers . In 50% of mice, drug resistance eventually develops .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the CYP3A4 enzyme in humans . A novel pathway of this compound disposition involving CPY1A1 has also been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is extensively distributed and metabolized in humans and is eliminated primarily via the fecal route .

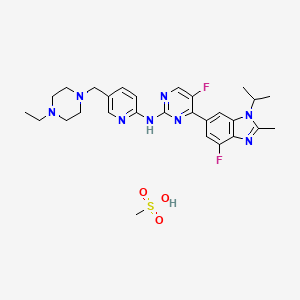

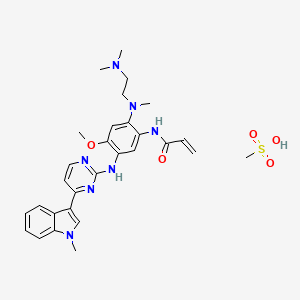

Propiedades

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKSNUHSJBTCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2070014-82-1 | |

| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101027822 | |

| Record name | Osimertinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1421373-66-1 | |

| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osimertinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osimertinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSIMERTINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)